

Experimental protocol for 3-Pyridylamide oxime synthesis

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Compound of Interest

Compound Name: 3-Pyridylamide oxime

Cat. No.: B11727771

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Application Note: Synthesis of 3-Pyridylamide Oxime

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of **3-Pyridylamide oxime**, a key synthetic intermediate in pharmaceutical development. The method described is a robust and common procedure involving the reaction of 3-cyanopyridine with hydroxylamine. This application note includes a step-by-step methodology, a comprehensive list of materials, quantitative data, and a workflow visualization to ensure reproducibility and clarity for researchers in organic and medicinal chemistry.

Chemical Reaction Scheme

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the nitrile group of 3-cyanopyridine.

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Caption: Synthesis of **3-Pyridylamide oxime** from 3-Cyanopyridine.

Data Presentation

Quantitative data and physical properties for the key compounds in this protocol are summarized below for easy reference.

Table 1: Reagents and Materials

Reagent/Material	Grade	Supplier	Purpose
3-Cyanopyridine (Nicotinonitrile)	≥99%	Standard Chemical Supplier	Starting Material
Hydroxylamine Hydrochloride	≥98%	Standard Chemical Supplier	Reagent
Anhydrous Sodium Carbonate	≥99.5%	Standard Chemical Supplier	Base
Ethanol (95% or Absolute)	Reagent	Standard Chemical Supplier	Solvent / Recrystallization
Deionized Water	N/A	Laboratory Supply	Workup
Round-bottom flask (100 mL)	N/A	Laboratory Glassware Supplier	Reaction Vessel
Reflux Condenser	N/A	Laboratory Glassware Supplier	Reflux
Magnetic Stirrer/Hotplate	N/A	Laboratory Equipment Supplier	Heating & Stirring
Büchner Funnel and Flask	N/A	Laboratory Glassware Supplier	Filtration
Filter Paper	N/A	Laboratory Supply	Filtration

Table 2: Summary of Physical and Chemical Data

Compound	Formula	Mol. Weight (g/mol)	CAS No.	Melting Point (°C)	Appearance	Expected Yield
3-Cyanopyridine	C ₆ H ₄ N ₂	104.11	100-54-9	48-52	White crystalline solid	N/A
3-Pyridylamide oxime	C ₆ H ₇ N ₃ O	137.14	1594-58-7	~145-148	White to off-white solid	75-90%

Experimental Protocol

This protocol details the synthesis of **3-Pyridylamide oxime** from 3-cyanopyridine. The reaction involves the in situ generation of hydroxylamine from its hydrochloride salt using a mild base, followed by its reaction with the nitrile.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Hydroxylamine and its salts can be irritating and are potentially unstable under certain conditions. Avoid excessive heating of the dry material.

Procedure:

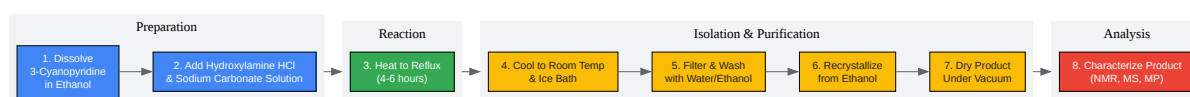
- Reagent Preparation:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanopyridine (5.2 g, 50 mmol).
 - Add 50 mL of 95% ethanol to the flask and stir until the 3-cyanopyridine is fully dissolved.
- Reaction Setup:

- To the stirred solution, add hydroxylamine hydrochloride (4.52 g, 65 mmol, 1.3 eq).
- In a separate beaker, dissolve anhydrous sodium carbonate (3.45 g, 32.5 mmol, 0.65 eq) in a minimal amount of water (~10-15 mL) with gentle warming if necessary.
- Slowly add the sodium carbonate solution to the reaction mixture. Effervescence (CO₂ evolution) will be observed.
- Attach a reflux condenser to the flask.
- Reaction Execution:
 - Heat the mixture to reflux using a heating mantle or oil bath.
 - Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3).
- Workup and Isolation:
 - After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
 - A white precipitate (the product and inorganic salts) should form upon cooling.
 - Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
 - Filter the mixture through a Büchner funnel to collect the solid.
 - Wash the collected solid with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts (NaCl).
 - Wash the solid with a small amount of cold ethanol (1 x 10 mL) to remove any unreacted starting material.
- Purification:
 - Transfer the crude solid product to a beaker.

- Recrystallize the product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure **3-Pyridylamide oxime**.
- Filter the hot solution if any insoluble impurities are present.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to form crystals.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- Characterization:
 - Determine the melting point of the dried product.
 - Confirm the structure and purity using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Visualization of Experimental Workflow

The logical flow of the synthesis protocol is outlined in the diagram below.



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Caption: Workflow for the synthesis and purification of **3-Pyridylamide oxime**.

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